1-Bromo-2-chlorobenzene physical properties
1-Bromo-2-chlorobenzene physical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-chlorobenzene
Abstract
1-Bromo-2-chlorobenzene is a halogenated aromatic hydrocarbon with significant utility as a synthetic intermediate in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring adjacent bromine and chlorine atoms on a benzene ring, imparts a specific reactivity profile that is advantageous for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 1-Bromo-2-chlorobenzene, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in drug development. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals.
Chemical Identity and Core Physical Properties
1-Bromo-2-chlorobenzene, also known as o-bromochlorobenzene, is a key organohalogen reagent. Its identity is established by several unique identifiers, and its utility in the laboratory is defined by its distinct physical characteristics.
Identifiers and Nomenclature
Summary of Physical Properties
The physical properties of 1-Bromo-2-chlorobenzene determine its state, handling requirements, and solvent compatibility. It exists as a colorless to pale yellow liquid at ambient temperature.[2][6][9] A detailed summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [2][3][6] |
| Density | 1.638 g/mL at 25 °C | [6][10] |
| Melting Point | -13 °C (260 K) | [5][7] |
| Boiling Point | 203-205 °C (476-478 K) | [5][6][7] |
| Flash Point | 91 °C (196 °F) | [10][11] |
| Refractive Index | n20/D 1.582 | [6][12] |
| Water Solubility | Insoluble (0.045 g/L at 25 °C) | [5][9][11] |
| Organic Solvent Solubility | Soluble in ether, dichloromethane, chloroform | [9] |
Molecular Structure and Spectroscopic Data
The arrangement of atoms and bonds in 1-Bromo-2-chlorobenzene is fundamental to its chemical behavior. Spectroscopic analysis provides the empirical data required to confirm this structure.
Molecular Structure
The structure consists of a benzene ring substituted with a bromine atom and a chlorine atom on adjacent (ortho) carbons.
Caption: Molecular structure of 1-Bromo-2-chlorobenzene.
Spectroscopic Characterization
Spectroscopic data are crucial for the unambiguous identification and purity assessment of 1-Bromo-2-chlorobenzene. Key spectral features are available from standard databases.[4]
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Mass Spectrometry (MS) : The mass spectrum typically shows molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine. The primary M+ peaks are observed at m/z 190 and 192.[1]
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Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for an ortho-disubstituted aromatic compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum shows a complex multiplet pattern in the aromatic region (δ 7.2-7.6 ppm) due to the coupling of the four adjacent protons.
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¹³C NMR : The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the electronegative halogen substituents.
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Synthesis and Purification Protocol
A reliable method for the preparation of 1-Bromo-2-chlorobenzene is the Sandmeyer reaction, starting from 2-chloroaniline.[7][13] This classic transformation provides high regioselectivity, which is critical for avoiding the formation of other isomers.[14]
Synthesis via Sandmeyer Reaction
This protocol details the diazotization of 2-chloroaniline followed by a copper(I) bromide-mediated substitution.
Caption: Workflow for the synthesis and purification of 1-Bromo-2-chlorobenzene.
Step-by-Step Protocol:
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Diazotization : A solution of sodium nitrite (1 mole) in water is added rapidly with vigorous stirring to a pre-cooled (0 °C) mixture of 2-chloroaniline (1 mole) in 48% hydrobromic acid (2.5 moles).[13] The temperature must be maintained below 10 °C using an ice bath. The endpoint is reached when the solution gives a positive test with starch-iodide paper.
-
Causality: Low temperature is essential to prevent the unstable diazonium salt from decomposing prematurely. Excess acid ensures complete diazotization and prevents unwanted side reactions.
-
-
Sandmeyer Reaction : In a separate flask equipped for distillation, a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 ml) is heated to boiling.[13] The cold diazonium salt solution is then added portion-wise over approximately 30 minutes.
-
Causality: Copper(I) acts as a catalyst to facilitate the replacement of the diazonium group with bromide. The reaction is performed at high temperature to drive the decomposition of the diazonium salt and the immediate distillation of the product.
-
-
Isolation and Purification : A vigorous stream of steam is passed through the reaction mixture to co-distill the product.[13]
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The organic layer of the distillate is separated and washed sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally water again.[13]
-
Causality: The sulfuric acid wash removes any remaining basic organic impurities. The sodium hydroxide wash removes acidic impurities and residual sulfuric acid.
-
-
The crude product is dried over anhydrous calcium chloride.
-
Final purification is achieved by fractional distillation, collecting the fraction boiling at 199-201 °C.[13]
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Applications in Research and Drug Development
1-Bromo-2-chlorobenzene is a valuable building block in organic synthesis due to the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization.
Intermediate for Pharmaceuticals
This compound is a key intermediate in the synthesis of various pharmaceuticals.[6] A significant application is its use as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines.[3][5] These scaffolds are central to the development of 5-HT₂C receptor agonists, which are investigated for their potential in treating a range of neurological and metabolic disorders.[3][5]
Role in Organic Synthesis and Materials Science
Beyond pharmaceuticals, 1-Bromo-2-chlorobenzene is used in the production of dyes, pesticides, and advanced polymers.[6] Its ability to participate in cross-coupling reactions, such as the Suzuki reaction, makes it a versatile precursor for creating complex biaryl structures, which are prevalent in many functional materials and bioactive molecules.[15] Deuterium-labeled 1-Bromo-2-chlorobenzene-d₄ is also used as an internal standard for quantitative analysis in drug development studies.[16]
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure safety in the laboratory.
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Hazard Identification : 1-Bromo-2-chlorobenzene is classified as a hazardous substance. It causes skin and serious eye irritation and may cause respiratory irritation.[1] It is also harmful if swallowed, in contact with skin, or inhaled.
-
Handling : Use only in a well-ventilated area or outdoors.[17] Wear protective gloves, eye protection, and face protection. Avoid breathing fumes, vapors, or spray. Do not eat, drink, or smoke when using this product.[17]
-
Storage : Store in a cool, dark place, preferably in a refrigerator at 2-8°C.[3][11] Keep the container tightly closed. It is incompatible with strong oxidizing agents.[5]
Conclusion
1-Bromo-2-chlorobenzene is a strategically important synthetic intermediate with a well-defined profile of physical and chemical properties. Its utility in constructing complex molecules, particularly for pharmaceutical applications, makes it an indispensable tool for researchers. The detailed protocols and chemical data provided in this guide serve as a comprehensive resource for scientists and professionals working with this versatile compound.
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